molecular formula C10H8O4 B1599974 5-Methoxy-7-hydroxycoumarin CAS No. 3067-10-5

5-Methoxy-7-hydroxycoumarin

Cat. No. B1599974
CAS RN: 3067-10-5
M. Wt: 192.17 g/mol
InChI Key: IFIRYJJHHOCCHT-UHFFFAOYSA-N
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Description

5-Methoxy-7-hydroxycoumarin, also known as Scopoletin, is a naturally occurring coumarin . It belongs to the category of secondary metabolites and is commonly found in several herbs . It plays a prominent role in the defense mechanism of plants . It has been found to be a moderate inhibitor for aldehyde oxidase, a molybdo-flavoenzymes . It inhibits the release of superoxide anion more efficiently than hydrogen peroxide or substrate oxidation .


Synthesis Analysis

The synthesis of 5-Methoxy-7-hydroxycoumarin involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This process affords novel 8-substituted-7-hydroxy coumarin derivatives .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-7-hydroxycoumarin involves two aromatic rings supplemented with a hydroxyl group substitution together with a methoxy group and one oxo group .

Scientific Research Applications

Fluorescence Characteristics in Liver Microsomes

5-Methoxy-7-hydroxycoumarin, along with other hydroxycoumarins, has been studied for its fluorescence characteristics in liver microsomes. This research highlights its potential use in fluorimetric methods for determining 7-hydroxycoumarin in liver homogenates and other tissue preparations, indicating its application in biochemical studies and drug metabolism research (Creaven, Parke, & Williams, 1965).

Inhibition of Human Cytochrome P-450 2A6 Activity

The compound has been implicated in the inhibition of human hepatic cytochrome P-450 (CYP)2A6 activity, as studied through the effects of methoxsalen on human CYP2A6 activity, assessed by coumarin 7-hydroxylation. This finding is significant for understanding drug interactions and metabolism in humans (Kharasch, Hankins, & Taraday, 2000).

Antifungal Properties

Scopoletin, a derivative of 6-methoxy-7-hydroxycoumarin, is known for its antifungal properties, indicating the potential of 5-Methoxy-7-hydroxycoumarin in developing antifungal treatments. This research underscores the broader implications of coumarin compounds in combating fungal infections and related diseases (Gnonlonfin, Sanni, & Brimer, 2012).

Potential as Antimitotic Agents

Studies have shown that derivatives of 5-Methoxy-7-hydroxycoumarin can act as antimitotic agents, providing insights into their potential use in cancer treatment and cell growth regulation (Keightley et al., 1996).

Inhibitors of Human 15‐LOX‐1

5-Methoxy-7-hydroxycoumarin derivatives have been evaluated as potential inhibitors of human 15‐LOX‐1, an enzyme linked to inflammations and cancers. This research opens up avenues for developing new treatments for these conditions (Alavi et al., 2018).

Pharmacological Effects

Various coumarins, including derivatives of 5-Methoxy-7-hydroxycoumarin, have been studied for their pharmacological effects, such as cytotoxic, anti-inflammatory, and antimicrobial properties. This research contributes to the understanding of their potential therapeutic applications (Serra et al., 2012).

Safety And Hazards

The safety data sheet for 7-Hydroxycoumarin, a related compound, suggests that it should be kept away from heat and sources of ignition . Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2) . As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear .

properties

IUPAC Name

7-hydroxy-5-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-8-4-6(11)5-9-7(8)2-3-10(12)14-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRYJJHHOCCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184706
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-7-hydroxycoumarin

CAS RN

3067-10-5
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
Y Takeuchi, L Xie, LM Cosentino, KH Lee - Bioorganic & Medicinal …, 1997 - Elsevier
… Ph3P=CHCOOMe, methylation of the 6-hydroxy group with CH3I, deprotection of the 2,4dihydroxy groups, and cyclization of the coumarin ring to obtain 5-methoxy-7-hydroxycoumarin (…
Number of citations: 59 www.sciencedirect.com
G Caporale, F Dall'Acqua, S Marciani… - … für Naturforschung B, 1970 - degruyter.com
… have fed the leaves with the following labelled precursors: 4/,5/-dihydropsoralen, 4',5'-dihydrobergapten, 7-hydroxycoumarin, 5,7-dihydroxycoumarin and 5-methoxy-7-hydroxycoumarin…
Number of citations: 25 www.degruyter.com
SA Brown - Phytochemistry, 1970 - Elsevier
… Feeding experiments with [2- 14 C]5-methoxy-7-hydroxycoumarin provided no evidence that it is a major intermediate in bergapten formation, supporting the theory that carbon side-…
Number of citations: 30 www.sciencedirect.com
RDH Murray, MM Ballantyne, KP Mathai - Tetrahedron, 1971 - Elsevier
PII: S0040-4020(01)90873-7 Page 1 Page 2 1248 RDH MURRAY, MM B~unlrn~s and K. P. ~~ATHAI ii 1:RrW 3:RrH 2: R=OMe &R=OMe 6:R=OMe S:R=N 9:R=OMc Ii: R zu H 1S: R - …
Number of citations: 56 www.sciencedirect.com
SA Brown, M El-Dakhakhny… - Canadian journal of …, 1970 - cdnsciencepub.com
… silica, and syntheses of [3- 14 C]umbelliferone, [2- 14 C]- and [3- 14 C]skimmin, [3- 14 C]daphnetin, [2- 14 C]-7-hydroxy-8-methoxycoumarin, and [2- 14 C]5-methoxy-7-hydroxycoumarin …
Number of citations: 50 cdnsciencepub.com
F Dall'Acqua, A Capozzi, S Marciani… - … für Naturforschung B, 1972 - degruyter.com
The Authors have studied the biosynthesis of some furocoumarins contained in Ruta graveolens. Labeled 5,7- and 7,8-dihydroxycoumarins have been administered to the herb, …
Number of citations: 18 www.degruyter.com
G Caporale, F Dall'Acqua, A Capozzi… - … für Naturforschung B, 1971 - degruyter.com
The biosynthesis of some furocoumarins present in Ruta graveolens has been studied administering labeled psoralen, xanthotoxin, rutaretin, marmesin and 7-hydroxycoumarin-…
Number of citations: 17 www.degruyter.com
J Stanslas, G Bagalkotkar, SC Tang… - European Journal of …, 2008 - academia.edu
… capitellata resulted in the isolation of one pentacyclic terpenoid 7a-acetoxyhop-12(13)-en-11-one (1), three coumarin derivatives, 5-methoxy-7hydroxycoumarin (2), 5-methoxy-7-bD-…
Number of citations: 4 www.academia.edu
HJ Thompson, SK Sharma, SA Brown - Archives of Biochemistry and …, 1978 - Elsevier
Extracts of the furanocoumarin-synthesizing plants, Ruta graveolens L. and Heracleum lanatum Michx., contain a soluble O-methyltransferase system mediating the methylation of the 5- …
Number of citations: 35 www.sciencedirect.com
MM Ballantyne - 1970 - search.proquest.com
A short review of natural coumarins is given which incorporates some of the structural features and biosynthetic aspects of those coumarins unsubstituted at positions 3 and 4. All of the 5…
Number of citations: 5 search.proquest.com

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